1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene
Description
Chemical Structure:
1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene (CAS: 13391-38-3) is a halogenated aromatic compound with the molecular formula C₁₃H₁₀BrClF. It consists of a benzene ring substituted at the 1-position with a bromine atom and at the 4-position with a chloro(4-fluorophenyl)methyl group. The latter group comprises a methylene bridge bonded to a chlorine atom and a 4-fluorophenyl ring, creating a sterically and electronically complex substituent.
Properties
IUPAC Name |
1-bromo-4-[chloro-(4-fluorophenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClF/c14-11-5-1-9(2-6-11)13(15)10-3-7-12(16)8-4-10/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLZFQFZZBJIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 4-(chloro(4-fluorophenyl)methyl)benzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent product quality and higher yields. The reaction mixture is then purified using techniques like distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids or esters are used under mild conditions with bases like potassium carbonate in aqueous or alcoholic solvents.
Major Products Formed
Substitution: Products include substituted benzene derivatives depending on the nucleophile used.
Coupling: Biphenyl derivatives are commonly formed in Suzuki-Miyaura reactions.
Scientific Research Applications
Scientific Research Applications
a. Organic Synthesis:
1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene serves as an important intermediate in organic synthesis. Its bromine and chlorine substituents facilitate nucleophilic substitution reactions, making it a valuable building block for the synthesis of more complex organic molecules .
b. Analytical Chemistry:
The compound is utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantitative analysis of volatile organic compounds (VOCs). Its stability and distinct mass spectrum contribute to accurate analytical determinations in environmental studies .
c. Medicinal Chemistry:
Research has indicated that derivatives of this compound exhibit potential biological activities, including antimicrobial properties. Studies have focused on synthesizing various substituted benzene derivatives to evaluate their efficacy against bacterial strains, which could lead to the development of new therapeutic agents .
Agrochemical Applications
This compound is also recognized for its role in agrochemical production. It acts as an intermediate in the synthesis of herbicides and pesticides, contributing to agricultural practices aimed at improving crop yields and pest management strategies .
Case Studies
Regulatory Status
The compound is listed under various regulatory frameworks due to its production volume and potential environmental impact. It is classified as a high production volume (HPV) chemical under the U.S. EPA’s Toxic Substances Control Act and registered under Europe’s REACH program, indicating its significance in industrial applications .
Mechanism of Action
The mechanism of action of 1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The halogen atoms on the benzene ring make it a reactive intermediate that can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
4-Bromobenzyl Chloride (1-Bromo-4-(chloromethyl)benzene)
- Molecular Formula : C₇H₆BrCl
- Impact : Reduced steric hindrance and electronic complexity. Commonly used as an alkylating agent or precursor in coupling reactions .
1-Bromo-4-(fluoro(phenyl)methyl)benzene
- Molecular Formula : C₁₃H₁₀BrF
- Key Differences : Replaces chlorine with fluorine on the methyl group and lacks the 4-fluorophenyl substitution.
- Impact : Enhanced electron-withdrawing effects from fluorine may alter reactivity in nucleophilic substitutions compared to the target compound .
1,1'-(Bromomethylene)bis(4-fluorobenzene)
- Molecular Formula : C₁₃H₉BrF₂
- Key Differences : Dimeric structure with a bromomethylene bridge linking two 4-fluorophenyl groups.
Functional Group Modifications
1-Bromo-4-(methanesulfinyl)benzene
- Molecular Formula : C₇H₇BrOS
- Key Differences : Sulfinyl group replaces the chloro(4-fluorophenyl)methyl substituent.
- Impact : Sulfur’s polarizable nature increases solubility in polar solvents and alters redox behavior .
1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene
Positional Isomerism
1-Bromo-2-[[(3-chloro-4-fluorophenyl)thio]methyl]-4-fluorobenzene
Data Tables
Table 1: Structural and Physical Properties
Table 2: Reactivity Comparison
| Compound Name | Reactivity in SN2 Reactions | Stability to Oxidation |
|---|---|---|
| This compound | Moderate (steric hindrance) | High (Cl/F stabilize) |
| 4-Bromobenzyl chloride | High | Low (prone to hydrolysis) |
| 1-Bromo-4-(methanesulfinyl)benzene | Low (sulfinyl group) | Moderate |
Biological Activity
1-Bromo-4-(chloro(4-fluorophenyl)methyl)benzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzene ring substituted with bromine, chlorine, and a fluorophenyl group. Its molecular formula is CHBrClF, with a molecular weight of approximately 331.63 g/mol. The presence of halogen atoms is significant as they can influence the compound's reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities:
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer metabolism and inflammation. For instance, compounds with similar structures have shown inhibitory effects on cyclooxygenases (COX-1 and COX-2), which are key players in inflammatory responses .
- Cell Cycle Modulation : Studies indicate that treatment with related compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This suggests that this compound could potentially disrupt normal cell division processes .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Anticancer Studies : A study evaluated the effects of structurally similar compounds on human cancer cell lines, reporting an IC value of around 92.4 µM against a panel of eleven cancer cell lines. This suggests that modifications to the halogenated benzene structure can enhance anticancer efficacy .
- Toxicity Assessments : Toxicity studies have indicated that high doses of related compounds can lead to significant adverse effects in animal models, including tremors and weight loss. The median lethal dose (LD) for some halogenated benzene derivatives was reported at approximately 2,700 mg/kg, highlighting the need for careful dosage considerations in therapeutic applications .
Data Table: Biological Activity Overview
Q & A
Q. Table 1. Comparative Yields for Synthetic Routes
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Bromination | FeBr₃ | CH₂Cl₂ | 65 | 95 | |
| Suzuki Coupling | Pd(PPh₃)₄ | THF/H₂O | 78 | 98 | |
| Ullmann Coupling | CuI | DMF | 42 | 90 |
Q. Table 2. Key NMR Assignments
| Proton/Group | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (Br-sub.) | 7.41–7.32 | m | 4H |
| Benzylic CH₂Cl | 4.50 | t (J=6.1 Hz) | 2H |
| Fluorophenyl H | 7.04 | d (J=8.2 Hz) | 2H |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
